molecular formula C9H9NO2 B2754147 3-(5-Methylpyridin-2-yl)prop-2-enoic acid CAS No. 1335225-09-6

3-(5-Methylpyridin-2-yl)prop-2-enoic acid

Cat. No.: B2754147
CAS No.: 1335225-09-6
M. Wt: 163.176
InChI Key: YVZQRTARYNLSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methylpyridin-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C9H9NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-2-yl)prop-2-enoic acid typically involves the reaction of 5-methylpyridine with acrolein under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-Methylpyridin-2-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methylpyridin-3-yl)prop-2-enoic acid
  • 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid

Uniqueness

3-(5-Methylpyridin-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZQRTARYNLSEM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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